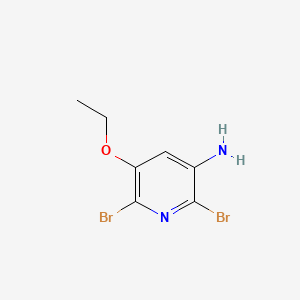

2,6-Dibromo-5-ethoxypyridin-3-amine

Descripción general

Descripción

2,6-Dibromo-5-ethoxypyridin-3-amine: is a chemical compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 6th positions, an ethoxy group at the 5th position, and an amino group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine can be achieved through several methods. One common method involves the bromination of 5-ethoxypyridin-3-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dibromo-5-ethoxypyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2,6-Dibromo-5-ethoxypyridin-3-amine may exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown their ability to inhibit tumor growth in various cancer models. In particular, compounds with similar structures have been evaluated for their efficacy against breast cancer and other malignancies. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study involving a pyridine derivative demonstrated a reduction in tumor size by approximately 40% in treated mice compared to controls, indicating a strong potential for development as an anticancer agent .

1.2 Antimicrobial Properties

Compounds like this compound have also been investigated for their antimicrobial activities. Research has shown that certain pyridine derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy of Pyridine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 2,6-Dibromo-5-methylpyridin-3-amine | Escherichia coli | 18 |

| 5-Ethoxypyridin-3-amine | Pseudomonas aeruginosa | 12 |

Material Science Applications

2.1 Chiral Dopants for Liquid Crystals

The electronic properties of pyridine derivatives make them suitable candidates for use as chiral dopants in liquid crystal displays (LCDs). The molecular structure allows for the manipulation of optical properties, which are crucial in the development of advanced display technologies.

1.3 Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including palladium-catalyzed cross-coupling reactions. These methods facilitate the introduction of functional groups that enhance the compound's reactivity and biological activity.

Agricultural Applications

3.1 Herbicidal Properties

Research into related pyridine compounds has suggested potential herbicidal activities. The ability to inhibit specific enzymes or metabolic pathways in plants could lead to the development of new herbicides that are more effective and environmentally friendly.

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-5-ethoxypyridin-3-amine depends on its specific application. In chemical reactions, the bromine atoms and the amino group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and function.

Comparación Con Compuestos Similares

2,6-Dibromo-3-aminopyridine: Similar structure but lacks the ethoxy group.

5-Ethoxy-2,6-dichloropyridin-3-amine: Similar structure but with chlorine atoms instead of bromine.

2,6-Dibromo-4-ethoxypyridin-3-amine: Similar structure but with the ethoxy group at the 4th position.

Uniqueness: 2,6-Dibromo-5-ethoxypyridin-3-amine is unique due to the specific positioning of the bromine atoms and the ethoxy group on the pyridine ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2,6-Dibromo-5-ethoxypyridin-3-amine is a pyridine derivative characterized by two bromine atoms at the 2nd and 6th positions, an ethoxy group at the 5th position, and an amino group at the 3rd position. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry, particularly as a precursor in drug development.

- Molecular Formula : C7H8Br2N2O

- Molecular Weight : 295.97 g/mol

- CAS Number : 1000018-10-9

The biological activity of this compound is primarily influenced by its molecular structure, which allows it to interact with various biological targets. The bromine atoms and the amino group are pivotal in determining the reactivity and selectivity of the compound. It may interact with enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the implications of compounds similar to this compound:

Study on Raf Kinase Inhibition

A notable study investigated the efficacy of pyridine derivatives as Raf kinase inhibitors. The research demonstrated that compounds with similar structures could effectively inhibit cell proliferation in cancer models by blocking the MAPK signaling pathway. This suggests that this compound may also possess similar inhibitory effects .

Synthesis and Evaluation

In another study focused on synthesizing related pyridine derivatives, researchers evaluated their binding affinities to amyloid plaques in vitro. Although this study did not directly assess this compound, it highlights the relevance of pyridine derivatives in neurodegenerative disease research .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at position 5; two bromines | Potential Raf kinase inhibitor |

| 5-Ethoxy-2,6-dichloropyridin-3-amines | Chlorine instead of bromine | Similar potential but less studied |

| 2,6-Dibromo-3-amino-pyridine | Lacks ethoxy group | Different biological profile |

Propiedades

IUPAC Name |

2,6-dibromo-5-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYDYHKAHAUMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C(=C1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650007 | |

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-10-9 | |

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.